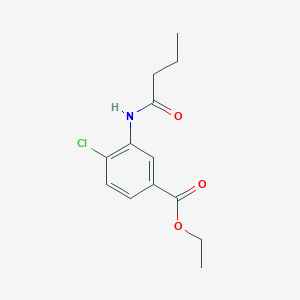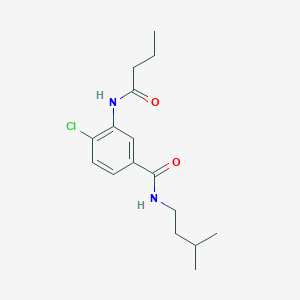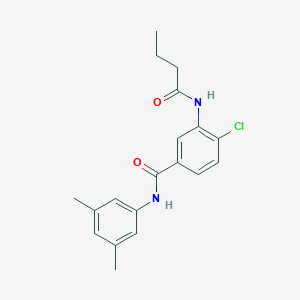![molecular formula C19H21ClN2O3S B309359 4-chloro-N-cyclohexyl-3-[(phenylsulfonyl)amino]benzamide](/img/structure/B309359.png)
4-chloro-N-cyclohexyl-3-[(phenylsulfonyl)amino]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N-cyclohexyl-3-[(phenylsulfonyl)amino]benzamide, also known as CCN1, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in cancer treatment. CCN1 belongs to the class of sulfonamide compounds and has been found to exhibit potent anti-tumor activity.
Mecanismo De Acción
The mechanism of action of 4-chloro-N-cyclohexyl-3-[(phenylsulfonyl)amino]benzamide involves inhibition of HDACs. HDACs are enzymes that regulate gene expression by removing acetyl groups from histone proteins, which leads to chromatin condensation and repression of gene transcription. Inhibition of HDACs by 4-chloro-N-cyclohexyl-3-[(phenylsulfonyl)amino]benzamide results in increased acetylation of histones, which leads to relaxation of chromatin and increased transcription of genes that are involved in cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
4-chloro-N-cyclohexyl-3-[(phenylsulfonyl)amino]benzamide has been found to induce cell cycle arrest and apoptosis in cancer cells. In addition, 4-chloro-N-cyclohexyl-3-[(phenylsulfonyl)amino]benzamide has been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed to supply nutrients to tumors. 4-chloro-N-cyclohexyl-3-[(phenylsulfonyl)amino]benzamide has also been found to modulate the expression of genes that are involved in DNA repair and oxidative stress, which may contribute to its anti-tumor activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 4-chloro-N-cyclohexyl-3-[(phenylsulfonyl)amino]benzamide is its potent anti-tumor activity, which makes it a promising candidate for cancer treatment. However, 4-chloro-N-cyclohexyl-3-[(phenylsulfonyl)amino]benzamide is also highly cytotoxic, which limits its use in clinical settings. In addition, the mechanism of action of 4-chloro-N-cyclohexyl-3-[(phenylsulfonyl)amino]benzamide is not fully understood, which makes it difficult to predict its effects on normal cells and tissues.
Direcciones Futuras
Future research on 4-chloro-N-cyclohexyl-3-[(phenylsulfonyl)amino]benzamide should focus on elucidating its mechanism of action and identifying its molecular targets. In addition, studies should be conducted to determine the optimal dosage and delivery method of 4-chloro-N-cyclohexyl-3-[(phenylsulfonyl)amino]benzamide for cancer treatment. Furthermore, the potential toxicity of 4-chloro-N-cyclohexyl-3-[(phenylsulfonyl)amino]benzamide should be investigated to determine its safety profile. Finally, the development of 4-chloro-N-cyclohexyl-3-[(phenylsulfonyl)amino]benzamide analogs with improved efficacy and safety profiles should be explored.
Métodos De Síntesis
The synthesis of 4-chloro-N-cyclohexyl-3-[(phenylsulfonyl)amino]benzamide involves the reaction of 4-chloro-3-nitrobenzoic acid with cyclohexylamine, followed by reduction of the nitro group to an amino group. The resulting compound is then reacted with phenylsulfonyl chloride to yield 4-chloro-N-cyclohexyl-3-[(phenylsulfonyl)amino]benzamide. The synthesis of 4-chloro-N-cyclohexyl-3-[(phenylsulfonyl)amino]benzamide has been optimized to improve yield and purity, and several modifications to the original synthesis method have been reported in the literature.
Aplicaciones Científicas De Investigación
4-chloro-N-cyclohexyl-3-[(phenylsulfonyl)amino]benzamide has been extensively studied for its potential anti-tumor activity. In vitro studies have shown that 4-chloro-N-cyclohexyl-3-[(phenylsulfonyl)amino]benzamide exhibits potent anti-proliferative effects on a variety of cancer cell lines, including breast, lung, colon, and prostate cancer cells. In vivo studies have also demonstrated that 4-chloro-N-cyclohexyl-3-[(phenylsulfonyl)amino]benzamide can inhibit tumor growth in animal models of cancer. 4-chloro-N-cyclohexyl-3-[(phenylsulfonyl)amino]benzamide has been found to induce cell cycle arrest and apoptosis in cancer cells, and its anti-tumor activity is thought to be mediated by its ability to inhibit the activity of histone deacetylases (HDACs).
Propiedades
Nombre del producto |
4-chloro-N-cyclohexyl-3-[(phenylsulfonyl)amino]benzamide |
|---|---|
Fórmula molecular |
C19H21ClN2O3S |
Peso molecular |
392.9 g/mol |
Nombre IUPAC |
3-(benzenesulfonamido)-4-chloro-N-cyclohexylbenzamide |
InChI |
InChI=1S/C19H21ClN2O3S/c20-17-12-11-14(19(23)21-15-7-3-1-4-8-15)13-18(17)22-26(24,25)16-9-5-2-6-10-16/h2,5-6,9-13,15,22H,1,3-4,7-8H2,(H,21,23) |
Clave InChI |
ADWSNWNIFVYOBK-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)NC(=O)C2=CC(=C(C=C2)Cl)NS(=O)(=O)C3=CC=CC=C3 |
SMILES canónico |
C1CCC(CC1)NC(=O)C2=CC(=C(C=C2)Cl)NS(=O)(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 5-[(4-chlorobenzoyl)amino]-2-hydroxybenzoate](/img/structure/B309276.png)
![4-[(4-chlorobenzoyl)amino]-N-(2,4-dimethylphenyl)benzamide](/img/structure/B309277.png)
![4-chloro-N-[4-(3-toluidinocarbonyl)phenyl]benzamide](/img/structure/B309280.png)
![Ethyl 4-chloro-3-[(phenylsulfonyl)amino]benzoate](/img/structure/B309283.png)
![4-chloro-N-(2-phenylethyl)-3-[(phenylsulfonyl)amino]benzamide](/img/structure/B309284.png)
![Methyl 3-methoxy-4-[(phenylsulfonyl)oxy]benzoate](/img/structure/B309285.png)



![4-chloro-N-(4-ethoxyphenyl)-3-{[(4-methylphenoxy)acetyl]amino}benzamide](/img/structure/B309292.png)
![4-chloro-N-(4-fluorophenyl)-3-{[(4-methylphenoxy)acetyl]amino}benzamide](/img/structure/B309293.png)
![4-chloro-3-[(ethoxyacetyl)amino]-N-phenylbenzamide](/img/structure/B309296.png)
![4-chloro-3-[(ethoxyacetyl)amino]-N-(2-ethoxyphenyl)benzamide](/img/structure/B309297.png)
![3-[(ethoxyacetyl)amino]-N-(4-methoxyphenyl)benzamide](/img/structure/B309299.png)